
3-Ethylphenylboronic acid
Vue d'ensemble
Description
It has the molecular formula C8H11BO2 and a molecular weight of 149.88 g/mol . This compound is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane . It is known for its stability, reactivity, and solubility, making it useful in various synthetic reactions .
Méthodes De Préparation
3-Ethylphenylboronic acid can be synthesized by several methods, including:
Boronate Esterification: This involves the reaction of phenylboronic acid with ethyl alcohol in the presence of a catalyst such as palladium on carbon.
Boronic Acid Transesterification: This method involves the reaction of phenylboronic acid with ethyl acetate in the presence of a base such as sodium hydroxide.
Boronic Acid Hydrolysis: This involves the reaction of phenylboronic acid with water in the presence of a catalyst such as sulfuric acid.
Analyse Des Réactions Chimiques
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction enables C–C bond formation between 3-ethylphenylboronic acid and aryl/vinyl halides. Key applications include:
Table 1: Representative Suzuki-Miyaura Reactions
Mechanistic studies highlight the role of the ethyl group in stabilizing palladium intermediates during oxidative addition and transmetalation steps . The meta-substitution minimizes steric hindrance compared to ortho-analogs, enhancing coupling efficiency .
Asymmetric Conjugate Additions
This compound participates in enantioselective additions to α,β-unsaturated carbonyls using chiral palladium catalysts:
Table 2: Asymmetric Additions to Chromones
Substrate | Catalyst System | ee (%) | Yield | Source |
---|---|---|---|---|
5,7-Dimethylchromone | Pd/(R)-PyOX ligand | 90 | 77% | |
7-Hydroxychromone | Pd/(S)-Binap | 93 | 66% | |
3-Nitrostyrene | Pd/JosiPhos | 88 | 58% |
The ethyl group’s electron-donating effect increases nucleophilicity at the boron center, facilitating transmetalation to chiral Pd-aryl species . Enantiocontrol arises from π-π interactions between the ethyl group and catalyst ligands .
Metal-Free Aryl Transfer Reactions
Under mild conditions, this compound transfers its aryl group to silylnitronates without transition metals:
Reaction Scheme
textThis compound + Silylnitronate → Aryl-oxime product (24–32% yield)
Conditions: CH₃CN, 70°C, 12h .
DFT calculations suggest a boronate-mediated mechanism involving a seven-membered transition state stabilized by H-bonding . Low yields are attributed to competing hydrolysis pathways.
Relay Suzuki Cross-Coupling
In tandem reactions, this compound couples with bifunctional substrates to form complex architectures:
Example:
textSecondary homostyrenyl tosylate + this compound → Allylated biaryl (85% ee, 78% yield)
Conditions: Pd(quinox)Cl₂ (5 mol%), Cs₂CO₃, THF/H₂O, RT .
The ethyl group facilitates β-hydride elimination during the relay process, enabling selective allylic C–C bond formation .
Stability and Side Reactions
-
Protodeboronation: Occurs under strongly acidic conditions (pH < 2) or with excess Lewis bases .
-
Oxidation: Forms phenolic byproducts in the presence of H₂O₂ or O₂ at elevated temperatures .
Comparative Reactivity
Table 3: Substituent Effects on Boronic Acid Reactivity
Substituent Position | Relative Coupling Rate (vs. phenyl) | ee in Asymmetric Additions |
---|---|---|
3-Ethyl | 1.2× | 85–95% |
4-Ethyl | 0.8× | 70–80% |
3-Methoxy | 1.5× | 88–98% |
Meta-substituted derivatives exhibit enhanced reactivity due to balanced electronic and steric effects .
Applications De Recherche Scientifique
Organic Synthesis
3-Ethylphenylboronic acid is primarily employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction allows for the coupling of aryl or vinyl halides with boronic acids to produce biaryl compounds.
Application | Description |
---|---|
Suzuki Coupling | Enables the formation of complex organic molecules by coupling with various electrophiles. |
Building Blocks | Serves as a precursor for synthesizing pharmaceuticals and agrochemicals. |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets.
- Insulin Interaction Studies: Research has demonstrated that boronic acids, including this compound, can form reversible covalent bonds with diols, making them suitable for stabilizing insulin and enhancing its efficacy in therapeutic applications .
Study | Findings |
---|---|
Insulin Stabilization | This compound showed promising interactions with insulin, potentially improving its stability and activity . |
Material Science
The compound is also utilized in materials science for developing advanced materials such as polymers and electronic components.
- Polymer Synthesis: It can be incorporated into polymer matrices to enhance material properties.
- Electronic Applications: Its unique electronic properties make it suitable for applications in organic electronics.
Case Study: Drug Development
A study explored the use of this compound derivatives in synthesizing potential enzyme inhibitors. The results indicated that specific modifications to the boronic acid structure could enhance binding affinity to target enzymes, demonstrating its utility in drug design .
Case Study: Biochemical Applications
Research utilizing computational models has shown that this compound can effectively interact with insulin's active site, leading to insights into its potential role as a stabilizer or therapeutic agent . This study highlights the importance of boronic acids in developing new treatments for diabetes.
Mécanisme D'action
The mechanism by which 3-ethylphenylboronic acid exerts its effects involves the interaction of the boron atom with various electrophiles. In Suzuki coupling reactions, the boron atom undergoes transmetalation with palladium, forming a new carbon-carbon bond . The boron atom can also form complexes with Lewis bases and react with electrophiles such as alkyl halides and epoxides .
Comparaison Avec Des Composés Similaires
3-Ethylphenylboronic acid can be compared with other similar boronic acids, such as:
Phenylboronic Acid: Similar in structure but lacks the ethyl group, making it less reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group, which can influence its reactivity and solubility.
4-Chlorophenylboronic Acid: Contains a chlorine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its ethyl group, which can enhance its reactivity and make it suitable for specific synthetic applications .
Activité Biologique
3-Ethylphenylboronic acid (C8H11BO2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and sensor applications, supported by relevant data tables and case studies.
This compound is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property underlies many of their biological activities. The compound's structure includes a phenyl group substituted with an ethyl group and a boronic acid functional group, contributing to its chemical reactivity and biological interactions.
Anticancer Activity
Mechanism of Action
Research indicates that this compound exhibits significant anticancer properties through its ability to inhibit proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle arrest in cancer cells. For instance, studies have shown that similar boronic acids can induce apoptosis in various cancer cell lines by disrupting proteasome function .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that this compound effectively inhibits the proliferation of U266 myeloma cells, showing an IC50 value comparable to established proteasome inhibitors like bortezomib . The compound was found to halt cell cycle progression at the G2/M phase, leading to increased cell death.
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
This compound | 8.21 | Proteasome inhibition |
Bortezomib | 7.05 | Proteasome inhibition |
Antibacterial Activity
Inhibition of β-lactamases
this compound has been identified as a potent inhibitor of class C β-lactamases, enzymes that confer antibiotic resistance in bacteria. Its mechanism involves reversible covalent binding to serine residues in the active site of these enzymes, effectively restoring the efficacy of β-lactam antibiotics against resistant strains .
Case Study: Efficacy Against Resistant Strains
In laboratory settings, this compound demonstrated remarkable inhibitory constants (Ki) against resistant bacterial strains, with values as low as 0.004 µM for certain derivatives . This highlights its potential as an adjuvant in antibiotic therapy.
Inhibitor | Ki (µM) | Target Enzyme |
---|---|---|
This compound | 0.004 | Class C β-lactamases |
Compound A | 0.008 | Class C β-lactamases |
Sensor Applications
Boronic acids, including this compound, are utilized in sensor technologies for glucose detection due to their ability to form complexes with diols. This property is particularly useful in developing glucose-responsive materials for drug delivery systems.
Case Study: Glucose-Sensitive Gels
Recent advancements have shown that incorporating this compound into polymeric gels can create glucose-sensitive systems that swell or shrink in response to glucose concentrations. These gels have potential applications in self-regulated drug delivery systems .
Propriétés
IUPAC Name |
(3-ethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMVRUCDZGFJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586043 | |
Record name | (3-Ethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90555-65-0 | |
Record name | (3-Ethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90555-65-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.